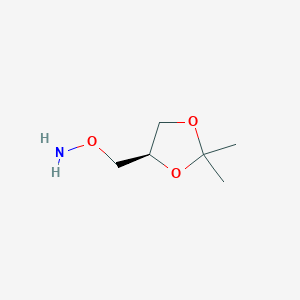

(R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine

Description

Properties

IUPAC Name |

O-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-6(2)8-3-5(10-6)4-9-7/h5H,3-4,7H2,1-2H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCIKEGMDLASJHI-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CON)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)CON)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30461524 | |

| Record name | O-{[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl}hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114778-50-6 | |

| Record name | O-[[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl]hydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114778-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-{[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl}hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine synthesis protocol

An In-depth Technical Guide to the Synthesis of (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine

Introduction: A Chiral Building Block from a Renewable Source

This compound is a valuable chiral intermediate in the synthesis of complex pharmaceuticals and fine chemicals.[1][2] Its utility stems from the presence of a stereochemically defined alkoxyamine functional group, a key pharmacophore in various bioactive molecules. The synthesis begins with (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol, commonly known as (R)-solketal.[2][3][4][5] Solketal is a versatile chiral building block derived from the acid-catalyzed ketalization of glycerol with acetone.[6][7][8][9][10] Given that glycerol is an abundant and renewable byproduct of biodiesel production, this synthetic route represents an excellent example of green chemistry, transforming a low-cost feedstock into a high-value chemical intermediate.[9][11][12]

This guide provides a comprehensive overview of a robust and widely adopted two-step synthetic protocol. The strategy involves the activation of the primary alcohol of (R)-solketal via tosylation, followed by a modified Gabriel synthesis to introduce the hydroxylamine moiety. This method is favored for its high yields, stereochemical retention, and reliable execution.

Synthetic Strategy: A Two-Stage Approach

The conversion of (R)-solketal to the target hydroxylamine is efficiently achieved through a logical sequence designed to manage the reactivity of the functional groups involved.

-

Activation of the Primary Hydroxyl Group: The hydroxyl group of an alcohol is inherently a poor leaving group for nucleophilic substitution. To facilitate the subsequent introduction of the nitrogen-oxygen linkage, it must first be converted into a more reactive species. Reaction with p-toluenesulfonyl chloride (TsCl) transforms the alcohol into a tosylate ester. The tosylate anion is an excellent leaving group due to the resonance delocalization of its negative charge across the sulfonyl group, rendering the adjacent carbon highly susceptible to nucleophilic attack.[6][13]

-

Introduction of the Hydroxylamine Moiety via Gabriel Synthesis: The Gabriel synthesis, traditionally used to form primary amines from alkyl halides, can be adapted to synthesize O-alkylhydroxylamines.[14][15][16][17] In this modified approach, the tosylated intermediate undergoes an SN2 reaction with an N-protected hydroxylamine equivalent, typically potassium N-hydroxyphthalimide. The phthalimide group serves as a robust protecting group that prevents unwanted side reactions and is readily removed in the final step.

-

Deprotection via Hydrazinolysis: The final step involves the cleavage of the N-O bond within the N-alkoxyphthalimide intermediate to liberate the desired product. Treatment with hydrazine hydrate is the standard and most effective method.[14][15] Hydrazine performs a nucleophilic attack on the phthalimide carbonyls, resulting in the formation of a highly stable, insoluble phthalhydrazide byproduct that can be easily removed by filtration, driving the reaction to completion.[16]

The overall synthetic pathway is illustrated below.

Caption: High-level workflow for the synthesis of the target hydroxylamine.

Detailed Experimental Protocols

Safety Precaution: This synthesis involves hazardous materials including pyridine (toxic, flammable), p-toluenesulfonyl chloride (corrosive), and hydrazine (highly toxic and carcinogenic). All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Part 1: Synthesis of ((S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl) 4-methylbenzenesulfonate

This step converts the primary alcohol of (R)-solketal into a tosylate, activating it for nucleophilic substitution. The reaction proceeds with an inversion of stereochemistry at the chiral center, which is a characteristic of the naming convention for this specific derivative, not a chemical change at the stereocenter itself.

Step-by-Step Protocol:

-

To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol ((R)-solketal) (1.0 eq).

-

Dissolve the solketal in anhydrous pyridine (approx. 3-5 mL per gram of solketal) and cool the solution to 0 °C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 - 1.2 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by slowly pouring the mixture into ice-cold water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic layers and wash sequentially with 1M HCl solution (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude tosylate, which can be purified by column chromatography or recrystallization if necessary.

Part 2: Synthesis of 2-(((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)isoindoline-1,3-dione

This is the SN2 displacement step where the tosylate is reacted with N-hydroxyphthalimide.

Step-by-Step Protocol:

-

In a round-bottom flask, suspend N-hydroxyphthalimide (1.1 eq) and potassium carbonate (K₂CO₃) (1.2 eq) in anhydrous dimethylformamide (DMF).

-

Stir the suspension at room temperature for 30 minutes to form the potassium salt of N-hydroxyphthalimide in situ.

-

Add a solution of the tosylated solketal from Part 1 (1.0 eq) in a minimal amount of DMF to the suspension.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Collect the resulting precipitate by vacuum filtration, wash it thoroughly with water, and dry it to obtain the crude N-alkoxyphthalimide intermediate.

Part 3: Synthesis of this compound

This final step liberates the target hydroxylamine via hydrazinolysis.

Step-by-Step Protocol:

-

Suspend the crude N-alkoxyphthalimide intermediate from Part 2 (1.0 eq) in ethanol or methanol in a round-bottom flask.

-

Add hydrazine hydrate (N₂H₄·H₂O) (1.5 - 2.0 eq) dropwise to the stirred suspension at room temperature.

-

Heat the mixture to reflux for 2-3 hours. A thick white precipitate (phthalhydrazide) will form.

-

Cool the reaction mixture to room temperature and then place it in an ice bath to maximize precipitation.

-

Remove the phthalhydrazide precipitate by vacuum filtration, washing the solid with cold ethanol.

-

Combine the filtrate and washings. Acidify the solution with concentrated HCl to a pH of ~2 to form the hydrochloride salt of the product.

-

Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization to yield the final this compound hydrochloride salt as a white solid.

Quantitative Data Summary

The following table outlines the typical reaction parameters for this synthetic sequence.

| Reaction Step | Key Reactants & Reagents | Stoichiometry (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1. Tosylation | (R)-Solketal, p-Toluenesulfonyl Chloride, Pyridine | 1.0 : 1.1 : solvent | Pyridine | 0 to RT | 12 - 16 | 85 - 95 |

| 2. SN2 Displacement | Tosylate, N-Hydroxyphthalimide, K₂CO₃ | 1.0 : 1.1 : 1.2 | DMF | 60 - 70 | 4 - 6 | 80 - 90 |

| 3. Hydrazinolysis | N-Alkoxyphthalimide, Hydrazine Hydrate | 1.0 : 1.5 | Ethanol | Reflux | 2 - 3 | 75 - 85 |

Mechanistic Insights

The core transformations rely on fundamental principles of organic reactivity. The diagram below illustrates the key mechanistic steps.

Caption: Key mechanistic steps in the synthesis protocol.

Conclusion

The described protocol offers a reliable and efficient pathway for the synthesis of this compound from the readily available starting material, (R)-solketal. By leveraging the principles of alcohol activation and the modified Gabriel synthesis, this method provides access to a valuable chiral building block essential for research and development in the pharmaceutical and chemical industries. The use of a renewable starting material further enhances the appeal of this synthetic route from a green chemistry perspective. Careful execution and adherence to safety protocols are paramount for successful and safe synthesis.

References

-

Royal Society of Chemistry. (n.d.). Photocatalytic cross-couplings via the cleavage of N–O bonds. RSC Publishing. Retrieved from [Link]

-

Preprints.org. (2024). Synthesis and Beneficials Effects of Glycerol Derivatives. Retrieved from [Link]

-

ResearchGate. (2021). Photocatalytic cross-couplings via the cleavage of N-O bonds. Retrieved from [Link]

-

ACS Publications. (2022). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society. Retrieved from [Link]

-

ACS Publications. (2022). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society. Retrieved from [Link]

-

Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Synthesis of o-{[(4R)-2,2-dimethyl-1,3-dioxolan-4- yl]methyl}hydroxylamine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2024). The Gabriel Synthesis For Making Primary Amines. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch22: Gabriel synthesis of RNH2. Retrieved from [Link]

-

Ataman Kimya. (n.d.). SOLKETAL. Retrieved from [Link]

-

PubMed. (2024). Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. Retrieved from [Link]

-

ResearchGate. (2024). Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. Retrieved from [Link]

-

ACS Publications. (2016). Decarboxylative Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Iodides. Journal of the American Chemical Society. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Ruthenium(ii)-catalyzed reductive N–O bond cleavage of N-OR (R = H, alkyl, or acyl) substituted amides and sulfonamides. Organic Chemistry Frontiers. Retrieved from [Link]

-

Georganics. (n.d.). (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol. Retrieved from [Link]

-

ResearchGate. (n.d.). Scope of N-alkoxyphthalimides (broken bonds highlighted in blue and.... Retrieved from [Link]

-

MDPI. (2016). Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals. Retrieved from [Link]

-

ResearchGate. (2014). Improved Synthesis of N-Alkoxyphthalimdes. Retrieved from [Link]

- Google Patents. (n.d.). US5001233A - Synthesis of hydroxylamines using dioxiranes.

-

Wikipedia. (n.d.). Solketal. Retrieved from [Link]

-

MDPI. (n.d.). Continuous Valorization of Glycerol into Solketal: Recent Advances on Catalysts, Processes, and Industrial Perspectives. Retrieved from [Link]

-

MDPI. (2016). Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals. Retrieved from [Link]

-

Organic Syntheses. (n.d.). nitrones for intramolecular 1,3-dipolar cycloadditions. Retrieved from [Link]

-

Grokipedia. (n.d.). Solketal. Retrieved from [Link]

-

ResearchGate. (n.d.). Time-dependent formation of (2,2-dimethyl-1,3-dioxolan-4-yl)methyl.... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hydroxylamine synthesis by oxidation. Retrieved from [Link]

-

ResearchGate. (n.d.). Procedure for preparation of dioxolane derivatives. Retrieved from [Link]

-

ChemRxiv. (n.d.). Synthesis of Multifunctional Hydroxylamines (MFHAs) for Structurally Complex Amines and N-Heterocycles. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Acetalisation of bio-glycerol with acetone to produce solketal over sulfonic mesostructured silicas. Green Chemistry. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol - High purity | EN [georganics.sk]

- 3. CAS 14347-78-5: R-(-)-Sollketal | CymitQuimica [cymitquimica.com]

- 4. Sigma Aldrich -(-)-2,2-Dimethyl-1,3-Dioxolane-4-Methanol 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 5. (R)-(-)-甘油醇缩丙酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. preprints.org [preprints.org]

- 7. Solketal - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. grokipedia.com [grokipedia.com]

- 10. Acetalisation of bio-glycerol with acetone to produce solketal over sulfonic mesostructured silicas - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals [mdpi.com]

- 12. Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 15. Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N’-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

A Comprehensive Technical Guide to the Physicochemical Properties of (R)-Solketal Derived Hydroxylamine

Abstract

(R)-Solketal derived hydroxylamine, formally known as ((4R)-2,2-dimethyl-1,3-dioxolan-4-yl)methanamine oxide, is a chiral synthetic intermediate of significant interest to the pharmaceutical and materials science industries. Derived from (R)-Solketal, a protected form of glycerol, this molecule combines a versatile chiral backbone with the reactive and coordinating properties of a hydroxylamine functional group.[1] This guide provides a detailed exploration of its synthesis, physicochemical properties, characterization protocols, and chemical reactivity. The insights presented herein are intended to equip researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this valuable building block in their synthetic endeavors.

Introduction: The Strategic Value of Chiral Hydroxylamines

Chiral hydroxylamines are increasingly recognized as pivotal structural motifs in the development of novel therapeutics and agrochemicals.[2] Their unique electronic and steric properties, coupled with their ability to act as potent metal-chelating agents, make them ideal pharmacophores for inhibiting metalloenzymes, a class of proteins implicated in numerous disease states.[3] The synthesis of enantiomerically pure hydroxylamines, however, remains a significant challenge.[2]

(R)-Solketal, or ((4R)-2,2-dimethyl-1,3-dioxolan-4-yl)methanol, emerges as an ideal starting material for chiral synthons.[4] It is a readily available, inexpensive chiral pool chemical derived from glycerol, a renewable resource.[5] By functionalizing the primary alcohol of (R)-Solketal to introduce a hydroxylamine moiety, we create a bifunctional molecule with a protected, chiral diol and a reactive nitrogen center. This guide elucidates the properties of this specific derivative, providing a roadmap for its synthesis, characterization, and application.

Proposed Synthesis Pathway

The synthesis of (R)-Solketal derived hydroxylamine is not commonly documented as a standard preparation. However, a robust and logical pathway can be devised from fundamental organic chemistry principles, leveraging the reactivity of the primary alcohol on the solketal backbone. A common and effective strategy involves a two-step process: activation of the alcohol followed by nucleophilic substitution.

Step 1: Activation of the Primary Alcohol The primary hydroxyl group of (R)-Solketal is first converted into a good leaving group, typically a tosylate or mesylate, to facilitate subsequent nucleophilic attack. This is a standard transformation that proceeds with high yield and retention of stereochemistry.

Step 2: Nucleophilic Substitution with Hydroxylamine The activated intermediate, (R)-Solketal tosylate, is then reacted with a suitable hydroxylamine equivalent. To avoid complications from the nucleophilicity of both the nitrogen and oxygen atoms of hydroxylamine, a protected form such as N-hydroxyphthalimide is often used, followed by deprotection with hydrazine. Alternatively, direct amination under carefully controlled conditions can be explored.[6]

Caption: Proposed synthetic pathway for (R)-Solketal derived hydroxylamine.

Physicochemical & Spectroscopic Properties

The precise experimental values for many physical properties of this specific derivative are not widely published. The data presented below are a combination of calculated values and predicted properties based on the known characteristics of its parent molecules, solketal and hydroxylamine.[1][7][8]

General Properties

| Property | Value / Expected Characteristics | Source / Rationale |

| IUPAC Name | ((4R)-2,2-dimethyl-1,3-dioxolan-4-yl)methanamine oxide | IUPAC Nomenclature |

| Molecular Formula | C₆H₁₃NO₃ | Calculated |

| Molar Mass | 147.17 g/mol | Calculated |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid. | Based on analogs[9] |

| Boiling Point | > 200 °C (Predicted, with potential decomposition) | Higher than Solketal (188-189 °C) due to H-bonding[7] |

| Solubility | Miscible in water, alcohols, and most polar organic solvents. | Based on Solketal and hydroxylamine properties[1][8] |

| Chirality | Enantiomerically pure (R)-configuration. | Derived from (R)-Solketal[4] |

| Optical Rotation | Expected to have a specific, measurable negative rotation ([α]ᴅ). | Chiral nature[4] |

Predicted Spectroscopic Data for Structural Elucidation

Structural confirmation is paramount. The following are the expected spectroscopic signatures for the title compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Rationale: The proton NMR spectrum will be the most informative tool for confirming the structure. Each unique proton environment gives a distinct signal with a specific chemical shift, integration, and multiplicity.[10]

-

Expected Signals:

-

~1.3-1.4 ppm (singlet, 6H): Two diastereotopic methyl groups on the acetal.

-

~2.8-3.0 ppm (multiplet, 2H): Methylene protons adjacent to the hydroxylamine group (-CH₂-NHOН).

-

~3.7-4.2 ppm (multiplets, 3H): Protons on the dioxolane ring backbone.

-

Broad signals (2H): Exchangeable protons of the -NH-OH group. Their position will be concentration and solvent dependent.

-

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Rationale: This technique confirms the carbon skeleton of the molecule.

-

Expected Signals: Six distinct signals corresponding to the six carbon atoms in the molecule. The quaternary carbon of the acetal will appear around 109 ppm, while the carbons bonded to oxygen and nitrogen will be further downfield.

-

-

IR (Infrared) Spectroscopy:

-

Rationale: IR spectroscopy is used to identify the presence of specific functional groups.[11]

-

Expected Key Absorbances:

-

3200-3400 cm⁻¹ (broad): O-H and N-H stretching vibrations from the hydroxylamine group.

-

2850-3000 cm⁻¹: C-H stretching of the alkyl groups.

-

1050-1150 cm⁻¹ (strong): C-O stretching from the dioxolane ring ether linkages.

-

-

-

MS (Mass Spectrometry):

-

Rationale: Provides the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Expected Result: A molecular ion peak [M+H]⁺ at m/z = 148.0923, corresponding to the formula C₆H₁₄NO₃⁺.

-

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the characterization of (R)-Solketal derived hydroxylamine must be rigorous. The following protocols provide a framework for its analysis.

Protocol for Spectroscopic Characterization

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a 5-mm NMR tube.[10]

-

¹H and ¹³C NMR Acquisition: Acquire standard 1D proton and carbon spectra. For unambiguous assignment, 2D experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are strongly recommended.

-

IR Spectroscopy: Acquire a spectrum of the neat liquid or a thin film on a salt plate using an FTIR spectrometer.

-

High-Resolution Mass Spectrometry (HRMS): Prepare a dilute solution (~1 mg/mL) in a suitable solvent (e.g., methanol/water) and analyze via electrospray ionization (ESI) to confirm the exact mass.

Protocol for Determination of Enantiomeric Purity via NMR

The confirmation of enantiomeric purity is critical for any application involving chiral molecules. A reliable method involves derivatization with a chiral agent to form diastereomers, which are distinguishable by NMR.[12][13]

Caption: Experimental workflow for determining enantiomeric purity via NMR spectroscopy.

Step-by-Step Methodology:

-

Derivatization: In an NMR tube, dissolve the synthesized hydroxylamine (1.0 eq), 2-formylphenylboronic acid (1.1 eq), and enantiopure (S)-BINOL (1.1 eq) in a suitable deuterated solvent (e.g., CDCl₃).

-

Reaction: Allow the components to react at room temperature. The reaction forms a mixture of diastereomeric nitrono-boronate esters.[12]

-

NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the mixture.

-

Data Analysis: Identify signals that are unique to each diastereomer. These are typically well-resolved aromatic or methine protons.

-

Quantification: Carefully integrate the area under the curves for the corresponding signals of the two diastereomers. The ratio of these integrals directly reflects the ratio of the enantiomers in the original sample, allowing for precise calculation of the enantiomeric excess (e.e.).

Chemical Reactivity and Stability Considerations

Understanding the molecule's reactivity is crucial for its application in multi-step syntheses.

-

Acetal Group Stability: The isopropylidene ketal (solketal) moiety is stable under basic and neutral conditions but is susceptible to hydrolysis under acidic conditions, which would deprotect the diol.[1][14] This property can be exploited for planned deprotection but must be considered when choosing reagents for subsequent steps.

-

Hydroxylamine Reactivity: The hydroxylamine group is a potent nucleophile and can participate in a variety of reactions, including condensation with aldehydes and ketones to form nitrones. It is also susceptible to oxidation.[2]

-

Storage: Due to its potential for oxidation, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at reduced temperatures (2-8 °C).

Conclusion

(R)-Solketal derived hydroxylamine stands out as a promising and versatile chiral building block. Its synthesis from a renewable source, coupled with the dual functionality of a protected diol and a reactive hydroxylamine, opens avenues for the streamlined construction of complex, enantiomerically pure molecules. The protocols and data outlined in this guide provide a robust framework for its synthesis, characterization, and intelligent application in drug discovery and beyond, empowering researchers to leverage its full synthetic potential.

References

-

A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines . Organic Letters. [Link][12][13]

-

PubChem Compound Summary for CID 7528, Solketal . National Center for Biotechnology Information. [Link][7]

-

PubChem Compound Summary for CID 787, Hydroxylamine . National Center for Biotechnology Information. [Link][8]

-

SOLKETAL - Ataman Kimya . Ataman Kimya. [Link]

-

Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals . MDPI. [Link][15][16]

-

Glycerol-based ionic liquids: Crucial microwaves-assisted synthetic step for solketal amines . ResearchGate. [Link][6]

-

A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids . PubMed. [Link][17][18]

-

Reactivity of Glycerol/Acetone Ketal (Solketal) and Glycerol/Formaldehyde Acetals toward Acid-Catalyzed Hydrolysis . ResearchGate. [Link][14]

-

Catalytic Asymmetric Oxidation of Amines to Hydroxylamines . ACS Publications. [Link][2]

-

¹H‐NMR spectra of solketal (top) and SE1 (bottom) . ResearchGate. [Link][19]

-

Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications . MDPI. [Link][3]

-

NMR Identification and MS Conformation of the Scopolamine Neurotoxin . Defense Technical Information Center. [Link][10]

-

WebSpectra - Problems in NMR and IR Spectroscopy . UCLA Chemistry and Biochemistry. [Link][20]

-

Overlay of 1 H NMR spectra comparing the hydroxylamine synthetic products . ResearchGate. [Link][11]

-

Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines . MDPI. [Link][21]

-

PubChem Compound Summary for CID 753, Glycerol . National Center for Biotechnology Information. [Link][5]

Sources

- 1. Solketal - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 14347-78-5: R-(-)-Sollketal | CymitQuimica [cymitquimica.com]

- 5. Glycerol | C3H8O3 | CID 753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Solketal | C6H12O3 | CID 7528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Hydroxylamine | NH2OH | CID 787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. researchgate.net [researchgate.net]

- 12. A simple protocol for NMR analysis of the enantiomeric purity of chiral hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [PDF] Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals | Semantic Scholar [semanticscholar.org]

- 17. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 19. researchgate.net [researchgate.net]

- 20. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]

- 21. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine: A Chiral Building Block for Advanced Drug Discovery

This technical guide provides an in-depth exploration of (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine, CAS Number 114778-50-6. This chiral hydroxylamine derivative is a valuable building block in modern synthetic and medicinal chemistry, most notably as a key intermediate in the synthesis of targeted therapeutics such as the MEK inhibitor Mirdametinib. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of its synthesis, properties, applications, and handling, grounded in established scientific principles and field-proven insights.

Introduction: The Strategic Importance of a Chiral Hydroxylamine

This compound, a derivative of (R)-solketal, has emerged as a critical synthon in asymmetric synthesis. Its utility stems from the presence of a stereochemically defined center and a reactive hydroxylamine moiety. The chiral 1,3-dioxolane ring, derived from D-mannitol, imparts stereochemical control in subsequent reactions, a crucial aspect in the development of enantiomerically pure pharmaceuticals.[1] The hydroxylamine functional group, particularly in its O-alkylated form, serves as a versatile nucleophile and a precursor to various nitrogen-containing functionalities, including oximes and hydroxamic acids, which are prevalent in biologically active molecules.[2]

The primary driver for the increased interest in this compound is its role as a key fragment in the synthesis of Mirdametinib (PD-0325901), a potent and selective inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2.[3] The precise stereochemistry of the hydroxylamine derivative is paramount for the desired pharmacological activity of the final drug substance. This guide will delve into the synthetic strategies to access this valuable molecule, elucidate the rationale behind the methodological choices, and discuss its broader applications in drug discovery.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use and handling.

| Property | Value | Reference |

| CAS Number | 114778-50-6 | N/A |

| Molecular Formula | C₆H₁₃NO₃ | N/A |

| Molecular Weight | 147.17 g/mol | N/A |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | General observation for similar compounds |

| Boiling Point | Not readily available; likely high due to hydrogen bonding | N/A |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and dichloromethane. | Inferred from structure and general properties of similar compounds |

Expected Spectroscopic Data:

While a publicly available, comprehensive set of spectra for this specific compound is not readily found, the following are the expected spectroscopic characteristics based on its structure and data from analogous compounds.[4][5][6][7]

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 4.20-4.10 (m, 1H, CH)

-

δ 4.05-3.95 (m, 2H, O-CH₂)

-

δ 3.80-3.70 (m, 2H, O-CH₂)

-

δ 5.5-6.5 (br s, 2H, NH₂)

-

δ 1.40 (s, 3H, CH₃)

-

δ 1.35 (s, 3H, CH₃)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 109.5 (C(CH₃)₂)

-

δ 76.0 (CH)

-

δ 74.0 (O-CH₂)

-

δ 67.0 (O-CH₂)

-

δ 26.5 (CH₃)

-

δ 25.0 (CH₃)

-

-

Mass Spectrometry (ESI+):

-

m/z 148.09 [M+H]⁺

-

m/z 170.07 [M+Na]⁺

-

Synthesis of this compound

The synthesis of the title compound originates from the readily available and chiral starting material, (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol, also known as (R)-solketal. The synthetic strategy involves the activation of the primary alcohol of (R)-solketal, followed by nucleophilic substitution with a protected hydroxylamine equivalent, and subsequent deprotection.

Rationale for the Synthetic Approach

The chosen synthetic pathway is guided by several key principles:

-

Stereochemical Integrity: The primary goal is to maintain the (R)-configuration of the chiral center throughout the synthesis. This is achieved by performing reactions that do not involve the chiral center directly or proceed with a predictable stereochemical outcome (e.g., Sₙ2 inversion if the chiral center were the reaction site, which it is not here).

-

Functional Group Compatibility: The reagents and reaction conditions are selected to be compatible with the acetal protecting group, which is sensitive to strong acidic conditions.

-

Efficiency and Scalability: The route is designed to be efficient, high-yielding, and amenable to scale-up for potential industrial applications.

Visualizing the Synthetic Workflow

Sources

- 1. sci-hub.st [sci-hub.st]

- 2. mdpi.com [mdpi.com]

- 3. N-((2R)-2,3-Dihydroxypropoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide | C16H14F3IN2O4 | CID 9826528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. (R)-(+)-2,2-DIMETHYL-1,3-DIOXOLANE-4-CARBOXYLIC ACID METHYL ESTER(52373-72-5) 13C NMR spectrum [chemicalbook.com]

- 7. (1S,2S)-N-Benzyl-N-[(2,2-dimethyl-1,3-dioxolan-4-yl)-(2-benzothiazolyl)methyl] Hydroxylamine [mdpi.com]

Spectroscopic Characterization of (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine: A Technical Guide

Introduction

(R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine is a chiral building block of significant interest in medicinal chemistry and drug development. Its unique structural features, combining a protected chiral diol in the form of a dioxolane ring with a reactive hydroxylamine moiety, make it a valuable synthon for the preparation of complex molecular architectures. Accurate structural elucidation and purity assessment are paramount for its application in synthesis. This guide provides an in-depth analysis of the expected spectroscopic data (NMR, IR, MS) for this compound, offering a predictive framework for its characterization in the absence of publicly available experimental spectra. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this molecule.

The compound, with the chemical formula C₆H₁₃NO₃ and a molecular weight of 147.17 g/mol , is also known by its CAS numbers 391212-32-1 (free base) and 114778-50-6 (hydrochloride salt).[1][2][3][4][5][6][7] The insights provided herein are grounded in the fundamental principles of spectroscopic techniques and data from structurally related compounds.

Molecular Structure and Key Functional Groups

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key features include the chiral center at the 4-position of the dioxolane ring, the acetonide protecting group (gem-dimethyl), and the O-alkylhydroxylamine functional group.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Constants

The proton NMR spectrum is anticipated to show distinct signals for the protons of the dioxolane ring, the methylene bridge, the gem-dimethyl groups, and the amine group.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| NH₂ | 5.0 - 6.0 (broad singlet) | br s | - | The chemical shift of amine protons is variable and depends on concentration, solvent, and temperature. The signal is often broad due to quadrupole broadening and exchange with residual water. |

| CH (dioxolane, H-4) | 4.2 - 4.4 | m | J ≈ 6-8 | This proton is at a chiral center and adjacent to an oxygen atom and the CH₂O group, leading to a downfield shift. It will be a multiplet due to coupling with the diastereotopic protons on C-5 and the adjacent CH₂ group. |

| O-CH₂-N | 3.8 - 4.0 | m | J ≈ 5-7 | These methylene protons are adjacent to an oxygen and a nitrogen atom, resulting in a significant downfield shift. They are diastereotopic and will likely appear as a complex multiplet. |

| CH₂ (dioxolane, H-5) | 3.6 - 4.1 | m | J ≈ 6-8, Jgem ≈ 8-10 | These two protons are diastereotopic due to the adjacent chiral center. They will couple with each other (geminal coupling) and with the proton on C-4, resulting in complex multiplets, likely appearing as two separate signals. |

| C(CH₃)₂ | 1.3 - 1.5 | s | - | The two methyl groups are chemically equivalent in a fast-conforming ring system and will appear as two sharp singlets. Their exact chemical shifts may differ slightly. |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8] Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.[8]

-

Instrument Setup:

-

Use a standard 5 mm NMR tube.

-

Insert the tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.[8]

-

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a 90° pulse for maximum signal intensity.[9]

-

Set the acquisition time to at least 2-3 seconds to ensure good resolution.

-

Use a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.[10][11]

-

-

Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (if present as impurity) | > 170 | Carbonyl carbons are highly deshielded. |

| C(CH₃)₂ (quaternary) | 108 - 110 | The quaternary carbon of the acetonide group is deshielded by the two oxygen atoms. |

| O-CH₂-N | 75 - 78 | This methylene carbon is deshielded due to its attachment to both oxygen and nitrogen. |

| CH (dioxolane, C-4) | 72 - 75 | This methine carbon, bonded to two oxygen atoms, will appear downfield. |

| CH₂ (dioxolane, C-5) | 65 - 68 | This methylene carbon is deshielded by the adjacent oxygen atom. |

| C(CH₃)₂ | 25 - 28 | The methyl carbons of the acetonide group will appear in the aliphatic region. |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of solvent) is generally required for ¹³C NMR compared to ¹H NMR.[8]

-

Instrument Setup: Same as for ¹H NMR.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

Use a standard proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.[9]

-

A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

-

-

Processing: Similar to ¹H NMR, with calibration based on the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |

| 3300 - 3400 | N-H stretch | Medium, broad | Characteristic of the primary amine of the hydroxylamine group.[12][13][14][15] |

| 2850 - 3000 | C-H stretch | Medium to strong | Aliphatic C-H stretching from the methyl and methylene groups. |

| 1370 - 1385 | C-H bend | Medium | Characteristic of the gem-dimethyl group (acetonide). |

| 1050 - 1150 | C-O stretch | Strong | Strong absorptions are expected for the C-O single bonds in the dioxolane ring and the C-O-N linkage.[13] |

| 850 - 950 | N-O stretch | Medium | The N-O stretching vibration is expected in this region.[16] |

Experimental Protocol: FT-IR Acquisition

-

Sample Preparation:

-

Neat (liquid): If the compound is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (solid): If the compound is a solid, a few milligrams can be ground with dry KBr powder and pressed into a transparent pellet.

-

Solution: A solution in a suitable solvent (e.g., CCl₄, CHCl₃) can be prepared and placed in a solution cell.

-

-

Instrument Setup:

-

Acquisition:

-

Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for this polar molecule and should yield a prominent protonated molecular ion.

Predicted Mass Spectral Data (ESI):

-

[M+H]⁺: Expected at m/z 148.0974 (calculated for C₆H₁₄NO₃⁺). This would be the base peak or a very prominent peak in the spectrum.

-

[M+Na]⁺: An adduct with sodium ions may be observed at m/z 170.0793 (calculated for C₆H₁₃NNaO₃⁺).

Predicted Fragmentation Pattern (Electron Ionization - EI or Collision-Induced Dissociation - CID):

The molecular ion (M⁺˙ at m/z 147) may be observed, but fragmentation is expected.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. (R)-O-[(2,2-DIMETHYL-1,3-DIOXOLAN-4-YL)METHYL]-HYDROXYAMINE HYDROCHLORIDE , 98% , 114778-50-6 - CookeChem [cookechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. (R)-O-[(2,2-DIMETHYL-1,3-DIOXOLAN-4-YL)METHYL]-HYDROXYAMINE HYDROCHLORIDE | 114778-50-6 [chemicalbook.com]

- 5. 114778-50-6|this compound|BLD Pharm [bldpharm.com]

- 6. Hydroxylamine, O-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]- | 391212-32-1 [chemicalbook.com]

- 7. Hydroxylamine, O-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]- CAS#: 391212-32-1 [m.chemicalbook.com]

- 8. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 9. sites.bu.edu [sites.bu.edu]

- 10. 1H ACQUISITION PERIOD [imserc.northwestern.edu]

- 11. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 12. Hydroxylamine in astrophysical ices: Infrared spectra and cosmic-ray-induced radiolytic chemistry | Astronomy & Astrophysics (A&A) [aanda.org]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Protocol for determining protein dynamics using FT-IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. SOP for Calibration of FT-IR Spectrometer | Pharmaguideline [pharmaguideline.com]

An In-Depth Technical Guide to the Chiral Purity Analysis of (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine

Abstract

(R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine, a key chiral building block derived from (R)-solketal, is of significant interest in pharmaceutical synthesis due to its versatile functionality. The stereochemical integrity of this compound is paramount, as the biological activity and safety of the final active pharmaceutical ingredient (API) often depend on a specific enantiomer. This guide provides a comprehensive overview of the state-of-the-art analytical methodologies for the determination of the chiral purity and enantiomeric excess (e.e.) of this hydroxylamine derivative. We will delve into the mechanistic principles and provide detailed, field-proven protocols for Chiral High-Performance Liquid Chromatography (Chiral HPLC), Chiral Gas Chromatography (Chiral GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for the stereochemical quality control of this important synthetic intermediate.

Introduction: The Significance of Chiral Purity in Drug Development

Chirality is a fundamental property of many drug molecules, where a single chiral center can lead to two non-superimposable mirror images, or enantiomers. These enantiomers can exhibit markedly different pharmacological and toxicological profiles.[1] The U.S. Food and Drug Administration (FDA) has established stringent guidelines for the development of chiral drugs, often requiring the characterization and control of each enantiomer.[2] this compound serves as a precursor to more complex chiral molecules, and ensuring its high enantiomeric purity at an early stage of synthesis is a critical aspect of quality control and process optimization.

This guide will explore the three most powerful techniques for chiral analysis, providing both the theoretical underpinnings and practical, step-by-step protocols. The choice of method will often depend on the available instrumentation, the required level of sensitivity, and the stage of the drug development process.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): The Workhorse of Enantioselective Analysis

Chiral HPLC is arguably the most versatile and widely used technique for the separation and quantification of enantiomers.[3] The principle lies in the use of a Chiral Stationary Phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to differential retention times.

The Principle of Chiral Recognition on a Stationary Phase

The separation of enantiomers on a CSP is a result of the formation of transient diastereomeric complexes between the analyte and the chiral selector of the stationary phase. The differing stabilities of these complexes, governed by a combination of interactions such as hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, cause one enantiomer to be retained longer on the column than the other.

Sources

Starting materials for (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine synthesis

An In-depth Technical Guide to the Synthesis of (R)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine

Introduction: A Key Chiral Building Block

This compound, a chiral derivative of the versatile glycerol backbone, serves as a crucial intermediate in modern synthetic chemistry. Its structural motif, featuring a protected chiral diol and a reactive aminooxy group, makes it a valuable synthon for introducing stereochemically defined fragments into complex molecules. This is particularly relevant in the pharmaceutical industry, where enantiomeric purity is paramount. A notable application of this hydroxylamine is in the synthesis of Mirdametinib, a selective MEK1/2 inhibitor investigated for treating genetic disorders like neurofibromatosis type 1.[1]

This guide provides a detailed exploration of the principal synthetic pathways to this target molecule. As a Senior Application Scientist, my focus is not merely on procedural steps but on the underlying chemical logic, enabling researchers to make informed decisions about methodology, starting materials, and optimization. We will dissect two robust and field-proven strategies, both originating from the same readily available chiral pool starting material, and provide comprehensive protocols for their execution.

The Chiral Foundation: (R)-Solketal as the Primary Starting Material

The journey to our target molecule begins with a precursor that elegantly preserves the desired (R)-stereochemistry: (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol, commonly known as (R)-Solketal. Solketal is a protected form of glycerol where an isopropylidene acetal shields the 1,2-diol functionality.[2] This protection is critical as it isolates the primary hydroxyl group for selective modification.

(R)-Solketal is an attractive starting material for several reasons:

-

Chiral Integrity: It is derived from the chiral pool, often synthesized from inexpensive and abundant sources like D-mannitol or L-ascorbic acid, ensuring high enantiomeric purity.[3][4]

-

Commercial Availability: Both enantiomers of solketal are commercially available, providing a straightforward entry point to the synthesis.[4]

-

Chemical Stability: The dioxolane ring is stable under a wide range of reaction conditions, yet it can be readily removed with mild acid when desired, revealing the diol.[2]

The core synthetic challenge lies in converting the primary hydroxyl group of (R)-Solketal into an aminooxy (-O-NH₂) moiety. We will explore the two most effective strategies for achieving this transformation: the Mitsunobu reaction and a classical sulfonate displacement pathway.

Synthetic Strategy 1: The Mitsunobu Reaction Pathway

The Mitsunobu reaction is a powerful and widely utilized method for the dehydrative coupling of a primary or secondary alcohol with a suitable pronucleophile, proceeding with a high degree of reliability and typically under mild, neutral conditions.[5][6] For the synthesis of O-alkylated hydroxylamines, N-hydroxyphthalimide is the pronucleophile of choice. It serves as a stable, crystalline, and easily handled hydroxylamine surrogate, with the phthalimide group acting as an excellent protecting group that can be cleanly removed in a subsequent step.[7][8]

Causality and Mechanistic Insight

The choice of the Mitsunobu reaction is underpinned by its efficiency in forming C-O bonds. The reaction is initiated by the formation of a betaine intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This highly reactive species activates the primary alcohol of (R)-Solketal, converting the hydroxyl group into an excellent leaving group. The deprotonated N-hydroxyphthalimide then acts as the nucleophile, displacing the activated oxygen in a classic Sₙ2 fashion to form the desired C-O bond. This process is particularly advantageous for primary alcohols and avoids the harsh conditions sometimes required for alternative methods.

Caption: Workflow for the Mitsunobu synthesis pathway.

Experimental Protocol: Mitsunobu Reaction

Step 1: Synthesis of N-[[((4R)-2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]phthalimide

-

To a stirred solution of (R)-Solketal (1.0 eq), N-hydroxyphthalimide (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF, approx. 0.2 M), cool the mixture to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).

-

Add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise over 20-30 minutes, ensuring the internal temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

The crude residue, containing the product and byproducts (triphenylphosphine oxide and the DIAD-hydrazine), can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure phthalimide intermediate as a white solid.

Step 2: Hydrazinolysis to this compound

-

Dissolve the phthalimide intermediate (1.0 eq) from Step 1 in ethanol (approx. 0.3 M).

-

Add hydrazine hydrate (1.5-2.0 eq) to the solution.

-

Heat the mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.

-

Cool the reaction mixture to room temperature and then further cool in an ice bath for 30 minutes to maximize precipitation.

-

Filter the solid phthalhydrazide and wash the filter cake with cold ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

The resulting crude oil is partitioned between dichloromethane (DCM) and water. The aqueous layer is further extracted with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the target hydroxylamine, which can be further purified if necessary.

Synthetic Strategy 2: The Tosylate Displacement Pathway

An alternative, more classical approach involves a two-step sequence: activation of the primary alcohol as a sulfonate ester, followed by Sₙ2 displacement with a hydroxylamine nucleophile.[8] p-Toluenesulfonyl chloride (TsCl) is commonly used to form a tosylate, which is an excellent leaving group.

Causality and Mechanistic Insight

This strategy relies on converting the poor leaving group (-OH) into a very good one (-OTs). The tosylation step is a standard procedure performed in the presence of a base like pyridine, which both catalyzes the reaction and neutralizes the HCl byproduct. The subsequent Sₙ2 displacement reaction can then proceed efficiently. While direct reaction with hydroxylamine can lead to mixtures of N- and O-alkylation and over-alkylation, using a protected nucleophile like the potassium or sodium salt of N-hydroxyphthalimide provides a clean and high-yielding route to the same intermediate as in the Mitsunobu pathway.[9] This method, while involving an extra synthetic step from the alcohol, uses less expensive reagents than the Mitsunobu reaction and often involves simpler purification of the intermediate tosylate.

Caption: Workflow for the tosylate displacement synthesis pathway.

Experimental Protocol: Tosylate Displacement

Step 1: Synthesis of (S)-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl) 4-methylbenzenesulfonate ((S)-Tosylsolketal)

-

Dissolve (R)-Solketal (1.0 eq) in anhydrous pyridine or dichloromethane (DCM) and cool to 0 °C.

-

If using DCM, add triethylamine (1.5 eq).

-

Add p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours.

-

Quench the reaction by adding cold water. If DCM was used, separate the organic layer. If pyridine was the solvent, extract the product into a solvent like ethyl acetate.

-

Wash the organic layer sequentially with cold dilute HCl (to remove pyridine/triethylamine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the tosylate, which is often a crystalline solid or a viscous oil that can be used directly in the next step.

Step 2: Sₙ2 Displacement with N-Hydroxyphthalimide

-

Prepare the potassium salt of N-hydroxyphthalimide by reacting N-hydroxyphthalimide (1.1 eq) with potassium carbonate (K₂CO₃, 1.5 eq) or potassium tert-butoxide (1.1 eq) in anhydrous dimethylformamide (DMF).

-

Add the (S)-Tosylsolketal (1.0 eq) from Step 1 to the slurry of the N-hydroxyphthalimide salt in DMF.

-

Heat the mixture to 60-80 °C and stir for 6-12 hours until TLC analysis indicates complete consumption of the tosylate.

-

Cool the reaction to room temperature and pour it into a mixture of ice and water.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by flash chromatography or recrystallization to obtain the same phthalimide intermediate as in the Mitsunobu route.

Step 3: Hydrazinolysis

-

Follow the identical hydrazinolysis protocol described in Step 2 of the Mitsunobu reaction pathway.

Quantitative Data and Starting Material Summary

| Starting Material | Formula | Mol. Wt. | CAS Number | Role |

| (R)-Solketal | C₆H₁₂O₃ | 132.16 | 14347-78-5 | Chiral Precursor |

| N-Hydroxyphthalimide | C₈H₅NO₃ | 163.13 | 524-38-9 | Aminooxy Source |

| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | 603-35-0 | Mitsunobu Reagent |

| Diisopropyl azodicarboxylate (DIAD) | C₈H₁₄N₂O₄ | 202.21 | 2446-83-5 | Mitsunobu Reagent |

| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | 190.65 | 98-59-9 | Activating Agent |

| Hydrazine hydrate (N₂H₄·H₂O) | H₆N₂O | 50.06 | 7803-57-8 | Deprotecting Agent |

Route Comparison for the Practicing Scientist

| Feature | Mitsunobu Pathway | Tosylate Displacement Pathway |

| Number of Steps | 2 (from alcohol) | 3 (from alcohol) |

| Reagent Cost | Higher (Phosphine, Azodicarboxylate) | Lower (TsCl, Base) |

| Reagent Toxicity | Moderate (DIAD/DEAD are sensitizers) | Moderate (TsCl is corrosive, Pyridine) |

| Byproducts | PPh₃O, reduced azo-compound | Pyridinium salts, inorganic salts |

| Purification | Can be challenging due to byproducts | Intermediates are often crystalline |

| Overall Yield | Generally high (70-90%) | Generally high (70-90%) |

| Key Advantage | One-pot conversion from alcohol to protected amine | Uses cheaper, classical reagents |

Conclusion

The synthesis of this compound is most effectively achieved from the chiral precursor (R)-Solketal. Both the Mitsunobu reaction and the tosylate displacement strategy represent robust, high-yielding, and scalable methods. The choice between them often comes down to practical laboratory considerations. The Mitsunobu reaction offers a more concise route from the alcohol, while the tosylate pathway provides a cost-effective alternative with potentially simpler purification of intermediates. Both routes converge on a common N-phthalimide protected intermediate, which is cleanly deprotected via hydrazinolysis to furnish the final, valuable chiral building block. By understanding the causality behind each transformation, researchers can confidently select and optimize the synthetic route that best aligns with their project goals and resources.

References

- Bode, J. W. (n.d.). A Reagent for the Convenient, Solid Phase Synthesis of N-Terminal Peptide Hydroxylamines for Chemoselective Ligations. PMC - NIH.

-

Kamboj, S., et al. (n.d.). (a) Synthesis of o-{[(4R)-2,2-dimethyl-1,3-dioxolan-4- yl]methyl}hydroxylamine. ResearchGate. Retrieved from [Link]

- Alfa Chemistry. (n.d.). CAS 15186-48-8 (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde.

- LookChem. (n.d.). What is the application of (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde?.

- ChemicalBook. (n.d.). (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde.

- Preprints.org. (2024). Synthesis and Beneficials Effects of Glycerol Derivatives.

- Guidechem. (n.d.). Hydroxylamine, O-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl].

- Fletcher, S. (n.d.). The Mitsunobu reaction in the 21st century. Organic Chemistry Frontiers (RSC Publishing).

- Organic Syntheses Procedure. (n.d.). nitrones for intramolecular 1,3-dipolar cycloadditions.

- Merck. (n.d.). This compound.

-

Wikipedia. (n.d.). Solketal. Retrieved from [Link]

- Organic & Biomolecular Chemistry. (n.d.). Organic & Biomolecular Chemistry.

-

Nurieva, E.R., et al. (2024). Synthesis, Reactions and Application of 2,2-Dimethyl-4-oxymethyl-1,3-dioxolane (A Review). Žurnal obŝej himii. Retrieved from [Link]

- Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction.

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of O-Methylhydroxylamine.

-

ResearchGate. (2025). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. Retrieved from [Link]

-

ResearchGate. (n.d.). SCHEME 2. Synthesis of O-Alkyl Hydroxylamine 9 from 5 a. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Retrieved from [Link]

-

MDPI. (2016). Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals. Retrieved from [Link]

-

ResearchGate. (n.d.). Chiral pool sources for both enantiomers of solketal 1. Retrieved from [Link]

-

NIH. (2022). Easy and Fast Production of Solketal from Glycerol Acetalization via Heteropolyacids. Retrieved from [Link]

-

jOeCHEM. (2019). Precursor to the Gabriel Synthesis, Making Phthalimide. YouTube. Retrieved from [Link]

-

MDPI. (2016). Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2015). Synthesis of New Bis-Phthalimide and Thalidomide Ester Derivatives, and Evaluation of their Cytotoxic Activity. Retrieved from [Link]

-

MDPI. (n.d.). A Rapid and Green Method for the Preparation of Solketal Carbonate from Glycerol. Retrieved from [Link]

-

Bukhalin, V. V., et al. (2023). synthesis of substituted 4-aryloxypthalic acids based on 4-nitro-n-methylphthalimide. Retrieved from [Link]

-

MDPI. (n.d.). Valorization of Solketal Synthesis from Sustainable Biodiesel Derived Glycerol Using Response Surface Methodology. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, structure, and properties of N-(nitramino)phthalimide. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Glycerol Derivatives as Fuel Additive: Synthesis of Solketal From Glycerol and Acetone With Various Acid Clay Catalysts. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Solketal - Wikipedia [en.wikipedia.org]

- 3. preprints.org [preprints.org]

- 4. researchgate.net [researchgate.net]

- 5. The Mitsunobu reaction in the 21st century - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. atlanchimpharma.com [atlanchimpharma.com]

- 7. research.unl.pt [research.unl.pt]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Mechanism of action of hydroxylamine derivatives in organic reactions

An In-Depth Technical Guide to the Mechanism of Action of Hydroxylamine Derivatives in Organic Reactions

Abstract

Hydroxylamine derivatives represent a versatile and powerful class of reagents in modern organic synthesis. Their unique electronic structure, characterized by the presence of adjacent nitrogen and oxygen atoms each bearing lone pairs of electrons, imparts a wide spectrum of reactivity. This guide provides a comprehensive exploration of the mechanistic principles governing the reactions of hydroxylamine derivatives. We will delve into their roles as potent nucleophiles, precursors in significant rearrangement reactions, building blocks for heterocyclic synthesis, and reagents in redox processes and electrophilic aminations. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the causality behind the synthetic utility of these remarkable compounds.

Introduction: The Unique Nature of the N-O Bond

Hydroxylamine (NH₂OH) and its organic derivatives are characterized by the presence of a single bond between a nitrogen and an oxygen atom. This N-O linkage is the cornerstone of their chemical personality. The adjacent lone pairs on these heteroatoms lead to a phenomenon known as the "alpha-effect," which enhances the nucleophilicity of the molecule beyond what would be predicted based on basicity alone.[1] The reactivity can be finely tuned by substitution at either the nitrogen (N-substituted) or the oxygen (O-substituted), allowing for a diverse array of chemical transformations.

-

N-Substituted Hydroxylamines (R-NH-OH): These are the more common derivatives. The substituent on the nitrogen modulates the nucleophilicity and steric environment of both the nitrogen and oxygen atoms.

-

O-Substituted Hydroxylamines (NH₂-O-R): In these derivatives, the oxygen's lone pair is engaged, diminishing its nucleophilicity. When 'R' is an electron-withdrawing group, it can transform into a good leaving group, turning the hydroxylamine derivative into a potent electrophilic aminating agent.[2][3][4]

This guide will dissect the mechanistic pathways through which these derivatives participate in key organic reactions.

The Dual Nucleophilicity of Hydroxylamine Derivatives

Hydroxylamine and its N-substituted analogs are ambident nucleophiles, capable of reacting through either the nitrogen or the oxygen atom.[5] The preferred site of attack is dictated by the nature of the electrophile (Hard and Soft Acid-Base theory) and the reaction conditions.

N-Nucleophilicity: The Gateway to Oximes and Amines

The nitrogen atom of hydroxylamine is typically the more nucleophilic center, especially towards carbon electrophiles.[6]

Mechanism: Oxime Formation The reaction with aldehydes and ketones to form oximes is a cornerstone of hydroxylamine chemistry.[7][8] This transformation is crucial in both synthetic and analytical applications, including the synthesis of caprolactam, the precursor to Nylon 6, via the Beckmann rearrangement.[6][9]

The mechanism is analogous to imine formation:

-

Nucleophilic Attack: The nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a zwitterionic intermediate or proceeding through a concerted proton shuffle in the presence of an acid catalyst.

-

Dehydration: The hydroxyl group is protonated, turning it into a good leaving group (water), which is subsequently eliminated to form the C=N double bond of the oxime.

Caption: Mechanism of Oxime Formation.

O-Nucleophilicity: Transition Metal-Catalyzed Allylic Substitution

While less common, the oxygen atom can act as the primary nucleophile, particularly when the nitrogen's nucleophilicity is suppressed. This is elegantly demonstrated in transition-metal-catalyzed allylic substitutions. By placing an electron-withdrawing substituent on the nitrogen atom (forming a hydroxamic acid), the acidity of the O-H proton is increased and the nitrogen's reactivity is dampened.[10] This facilitates O-allylation.

Mechanism: Palladium vs. Iridium Catalysis The regioselectivity of the O-allylation is remarkably dependent on the metal catalyst employed.[10][11]

-

Palladium-catalyzed reactions typically yield the linear (E-alkene) product.

-

Iridium-catalyzed reactions selectively produce the branched product.

This dichotomy arises from the different mechanisms of nucleophilic attack on the π-allyl intermediate formed with each metal.

Caption: Catalyst-Dependent Regioselectivity in Allylic Alkylation.

Molecular Rearrangements: The Migration to Nitrogen

Hydroxylamine derivatives are central to several named rearrangement reactions, which typically involve the migration of a group to an electron-deficient nitrogen atom.

The Bamberger Rearrangement

This reaction involves the acid-catalyzed rearrangement of N-phenylhydroxylamines to 4-aminophenols.[12][13][14] It is a crucial transformation for synthesizing substituted aniline derivatives.

Mechanism: The mechanism proceeds through the formation of a key nitrenium ion intermediate.[12][14]

-

O-Protonation: In a strong aqueous acid, the hydroxylamine oxygen is protonated. While N-protonation is often favored kinetically, it is unproductive.[12]

-

Formation of Nitrenium Ion: The protonated hydroxyl group departs as a water molecule, generating a highly electrophilic nitrenium ion (Ar-NH⁺).

-

Nucleophilic Attack: A water molecule from the solvent attacks the para position of the aromatic ring in an intermolecular fashion.[13][15]

-

Rearomatization: A proton is lost to restore the aromaticity of the ring, yielding the final 4-aminophenol product.

Caption: Mechanism of the Bamberger Rearrangement.

The Stieglitz Rearrangement

The Stieglitz rearrangement is a 1,2-rearrangement analogous to the Beckmann and Hofmann rearrangements, where a carbon group migrates to an electron-deficient nitrogen atom.[16] It typically involves the rearrangement of trityl hydroxylamines or other activated amine derivatives to form imines.[16][17]

Mechanism: The key is the generation of a good leaving group on the oxygen or nitrogen atom.

-

Activation: The hydroxyl group of the hydroxylamine derivative is activated, for example, by reaction with phosphorus pentachloride (PCl₅) or tosyl chloride, to convert it into a better leaving group.[16]

-

Migration: As the leaving group departs, one of the aryl or alkyl groups on the adjacent carbon migrates to the nitrogen atom in a concerted fashion.

-

Product Formation: The migration results in the formation of a stable imine (a Schiff base).

Building Blocks for Heterocycles: The Isoxazole Synthesis

Hydroxylamine derivatives are indispensable for the synthesis of nitrogen- and oxygen-containing heterocycles. A prime example is the construction of the isoxazole ring, a privileged scaffold in medicinal chemistry.

Mechanism: 1,3-Dipolar Cycloaddition The most common route involves a [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[18] Hydroxylamine is the ultimate source of the N-O fragment of the nitrile oxide.

-

Oxime Formation: An aldehyde reacts with hydroxylamine to form an aldoxime.[18]

-

Oxidation to Nitrile Oxide: The aldoxime is oxidized in situ using an oxidant like sodium hypochlorite (NaOCl) or chloramine-T.[18][19] This generates the highly reactive nitrile oxide intermediate.

-

Cycloaddition: The nitrile oxide immediately undergoes a 1,3-dipolar cycloaddition with a suitable alkyne to form the stable 3,5-disubstituted isoxazole ring.

Caption: General Pathway for Isoxazole Synthesis.

Electrophilic Amination: The Power of O-Substitution

When the oxygen of a hydroxylamine derivative is attached to a good leaving group (e.g., a sulfonate, phosphate, or dinitrophenyl group), the molecule's reactivity inverts.[2][3][4] Instead of acting as a nucleophile, it becomes a potent electrophilic aminating agent, effectively delivering an "NH₂⁺" synthon. These reagents are invaluable for forming C-N, N-N, O-N, and S-N bonds, often without the need for metal catalysts.[3]

Mechanism of Action: The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism where a nucleophile (e.g., a carbanion, an amine, a thiol) attacks the nitrogen atom, displacing the O-linked leaving group.

Experimental Protocol: Synthesis of an N-Aryl Amine This protocol is adapted from methodologies using O-substituted hydroxylamine reagents for the amination of carbon nucleophiles.[3]

-

Preparation of the Nucleophile: In a flame-dried, inert-atmosphere flask, dissolve the aryl Grignard reagent (1.0 eq) in dry THF (0.5 M).

-

Amination Reaction: Cool the solution to 0 °C. Slowly add a solution of O-(diphenylphosphinyl)hydroxylamine (DPPH) (1.1 eq) in dry THF via a syringe.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the desired N-aryl amine.

The Redox Duality of Hydroxylamine Derivatives

As Reducing Agents

Hydroxylamine and its inorganic salts are powerful reducing agents, a property leveraged in polymer preparation and as components in photographic developers.[9]

As Oxidation Catalysts

Paradoxically, certain N-substituted hydroxylamine derivatives are exceptional oxidation catalysts. The preeminent example is N-hydroxyphthalimide (NHPI). The catalytic cycle relies on the formation of the phthalimide-N-oxyl radical (PINO).[20]

Mechanism of NHPI-Catalyzed Aerobic Oxidation:

-

Initiation: A radical initiator generates the PINO radical from NHPI.

-

Hydrogen Abstraction: The highly reactive PINO radical abstracts a hydrogen atom from the organic substrate (R-H), forming a carbon-centered radical (R•) and regenerating NHPI. The high O-H bond dissociation enthalpy (BDE) of NHPI (approx. 88 kcal/mol) makes PINO a potent hydrogen abstractor.[20]

-

Oxygenation: The substrate radical (R•) reacts rapidly with molecular oxygen (O₂) to form a peroxyl radical (ROO•).

-

Propagation: The peroxyl radical (ROO•) abstracts a hydrogen atom from another molecule of NHPI, forming the hydroperoxide product (ROOH) and regenerating the PINO radical, thus propagating the catalytic cycle.

| Compound Type | O-H Bond Dissociation Enthalpy (BDE) (kcal/mol) |

| Dialkyl Hydroxylamines | ~70 |

| N-Aryl Hydroxylamines | ~72 |

| N-Acyl Hydroxylamines (Hydroxamic Acids) | ~88 |

| N-Hydroxyphthalimide (NHPI) | ~88 |

Table 1: Representative O-H BDE values for hydroxylamine derivatives, highlighting the high value for NHPI which underpins its catalytic activity. Data sourced from thermochemical studies.[20]

Conclusion